molecular formula C14H21N5O3 B5699034 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5699034
M. Wt: 307.35 g/mol
InChI Key: RPSSXCYHQFXDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has been widely used in scientific research due to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action

7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of cyclic nucleotide phosphodiesterase, which is responsible for the degradation of cAMP and cGMP. By inhibiting this enzyme, this compound increases the intracellular levels of cAMP and cGMP, which in turn activates protein kinase A and protein kinase G, respectively. These protein kinases then phosphorylate various target proteins, leading to a wide range of cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to induce differentiation of stem cells into various cell types. Additionally, this compound has been shown to enhance the efficiency of gene transfer in gene therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can lead to a wide range of cellular responses. Another advantage is its ability to induce differentiation of stem cells. However, this compound also has some limitations. It has been shown to have cytotoxic effects at high concentrations, and it can also interfere with other cellular processes.

Future Directions

There are several future directions for 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione research. One direction is to investigate its potential use in gene therapy. This compound has been shown to enhance the efficiency of gene transfer, and further research could lead to its use in clinical gene therapy applications. Another direction is to investigate its potential use in the treatment of neurological disorders. This compound has been shown to enhance the release of neurotransmitters, and further research could lead to its use in the treatment of disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to investigate the potential use of this compound in tissue engineering and regenerative medicine.

Synthesis Methods

The synthesis of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with isobutyryl chloride and methyl iodide in the presence of triethylamine. The resulting compound is then reacted with morpholine in the presence of potassium carbonate to yield this compound.

Scientific Research Applications

7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to increase intracellular levels of cAMP and cGMP. It has been used in studies related to cell signaling, gene expression, and neurotransmitter release. This compound has also been used to induce differentiation of stem cells and to enhance the efficiency of gene transfer in gene therapy.

properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSSXCYHQFXDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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